N-[4-(azepan-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various substituents that contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for Suzuki coupling.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N4-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-pyridine fused ring structure but differ in their substituents and biological activities.
1H-Pyrazolo[3,4-b]pyridines: These are closely related compounds with variations in the substituents at different positions on the ring system.
Uniqueness
N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as a lead compound in drug development and its diverse applications in scientific research highlight its significance .
Properties
Molecular Formula |
C23H29N5O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O/c1-4-28-22-21(17(3)26-28)20(15-16(2)24-22)23(29)25-18-9-11-19(12-10-18)27-13-7-5-6-8-14-27/h9-12,15H,4-8,13-14H2,1-3H3,(H,25,29) |
InChI Key |
BBGQQEAEEVIDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4CCCCCC4)C |
Origin of Product |
United States |
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